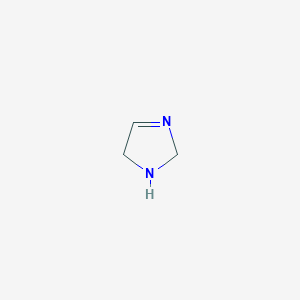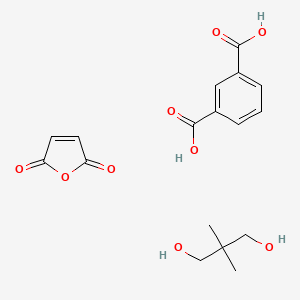
2,3-Dimethylhydroquinone monobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylhydroquinone monobenzoate is an organic compound derived from hydroquinone It is characterized by the presence of two methyl groups attached to the benzene ring and a benzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylhydroquinone monobenzoate typically involves the esterification of 2,3-dimethylhydroquinone with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylhydroquinone monobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoquinones.
Reduction: Hydroquinones.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylhydroquinone monobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-dimethylhydroquinone monobenzoate involves its ability to undergo redox reactions. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is attributed to the presence of hydroxyl groups on the benzene ring, which can participate in electron transfer reactions . Additionally, the benzoate ester group may enhance the compound’s stability and solubility, making it more effective in various applications .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylhydroquinone: Lacks the benzoate ester group, making it less stable and less soluble in organic solvents.
2,3,5-Trimethylhydroquinone: Contains an additional methyl group, which may alter its reactivity and physical properties.
Hydroquinone: Lacks methyl groups, resulting in different redox properties and reactivity.
Uniqueness: 2,3-Dimethylhydroquinone monobenzoate is unique due to the presence of both methyl groups and a benzoate ester group. These structural features enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
35543-23-8 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
benzoic acid;2,3-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C8H10O2.C7H6O2/c1-5-6(2)8(10)4-3-7(5)9;8-7(9)6-4-2-1-3-5-6/h3-4,9-10H,1-2H3;1-5H,(H,8,9) |
InChI-Schlüssel |
HYOUCOJNPMTXRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)


![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)




![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
